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(R)-1-(o-Tolyl)ethanamine
Compound Name:
hydrochloride

Cat. No.: B591852

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-(2-methylphenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in
synthetic organic chemistry and pharmaceutical development. As a single enantiomer, it serves
as a valuable chiral building block and resolving agent for the synthesis of complex,
enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). Its
structure, featuring a primary amine on a chiral center adjacent to a sterically hindered ortho-
substituted phenyl ring, makes it a versatile synthon for creating specific stereochemical
architectures. This guide provides a comprehensive overview of its chemical and physical
properties, detailed experimental protocols for its synthesis and analysis, and key safety
information.

Physicochemical Properties

Precise experimental data for the melting point and solubility of the (1R)-enantiomer
hydrochloride are not readily available in the cited literature. The data presented below is for
the corresponding racemic mixture or closely related analogs and should be considered
representative.

Identity and Structure
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Property Value

(1R)-1-(2-

methylphenyl)ethanamine;hydrochloride

IUPAC Name

Synonyms (R)-1-(o-Tolyl)ethanamine hydrochloride
CAS Number 856562-88-4

Molecular Formula CoH14CIN

Molecular Weight 171.67 g/mol

Canonical SMILES CC1=CC=CC=C1--INVALID-LINK--N.CI

yuantitative Physicochemical

Property Value/Description Citation

Physical Form White to yellow solid.

Data for the specific (1R)-

Melting Point o )
hydrochloride is not available.
Amine hydrochlorides are
generally soluble in water and

Solubility lower alcohols (methanol,

ethanol) and sparingly soluble

in nonpolar organic solvents.

Data for the specific compound
is not available. The pKa of the
conjugate acid of the closely

pKa related 1-(3- [1]
methylphenyl)ethanamine is
documented, providing a

reasonable estimate.

Synthesis and Chiral Resolution
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The synthesis of enantiomerically pure (1R)-1-(2-methylphenyl)ethanamine hydrochloride is
typically achieved through a two-stage process: first, the synthesis of the racemic amine,
followed by chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic 1-(2-methylphenyl)ethanamine

The most common method for synthesizing the racemic amine is the reductive amination of the
corresponding ketone, 2'-methylacetophenone. The Leuckart reaction is a classic and effective
method for this transformation.[2][3]

o Materials:

o 2'-Methylacetophenone

[e]

Formamide (or Ammonium Formate)

[e]

Hydrochloric Acid (HCI)

o

Sodium Hydroxide (NaOH)

[¢]

Diethyl Ether (or other suitable extraction solvent)

[¢]

Anhydrous Magnesium Sulfate or Sodium Sulfate
e Procedure:

o Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2'-
methylacetophenone with a molar excess (typically 4-5 equivalents) of formamide.

o Heating: Heat the reaction mixture to a high temperature (typically 160-190°C) for several
hours (e.g., 4-6 hours). The reaction proceeds via the formation of an N-formyl
intermediate.[2]

o Hydrolysis: After cooling, add a solution of concentrated hydrochloric acid to the reaction
mixture and heat to reflux for 1-2 hours to hydrolyze the N-formyl intermediate to the
primary amine.[2]

o Workup (Acid-Base Extraction):
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= Cool the mixture and transfer it to a separatory funnel. Extract with diethyl ether to
remove any unreacted ketone.

» Make the aqueous layer strongly alkaline by the addition of a concentrated sodium
hydroxide solution.

» Extract the liberated free amine into diethyl ether (perform multiple extractions to ensure
complete recovery).

o Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g.,
MgSOa), filter, and remove the solvent under reduced pressure to yield the racemic 1-(2-
methylphenyl)ethanamine as an oil.

Chiral Resolution

The separation of the racemic amine into its constituent enantiomers is achieved by forming
diastereomeric salts with a chiral resolving agent. L-(+)-Tartaric acid is a commonly used and
effective resolving agent for this purpose.[4] The principle relies on the different solubilities of
the two diastereomeric salts ((R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate).[4][5]

o Materials:

o Racemic 1-(2-methylphenyl)ethanamine

[e]

L-(+)-Tartaric Acid

o

Methanol (or another suitable solvent)

[¢]

Sodium Hydroxide (NaOH) solution

[¢]

Diethyl Ether (or other suitable extraction solvent)

[e]

Hydrochloric Acid (in a suitable solvent, e.g., ether or isopropanol)
e Procedure:

o Salt Formation: Dissolve L-(+)-tartaric acid in a minimal amount of hot methanol. In a
separate flask, dissolve the racemic 1-(2-methylphenyl)ethanamine in methanol.
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o Crystallization: Slowly add the amine solution to the tartaric acid solution. Allow the
mixture to cool slowly to room temperature, and then cool further in an ice bath to promote
crystallization of the less soluble diastereomeric salt.

o Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash
with a small amount of cold methanol. This solid is the enriched diastereomeric salt of one
of the enantiomers. The other diastereomer remains in the filtrate.

o Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in water and add
a strong base (e.g., 10% NaOH solution) until the solution is strongly alkaline. This will
deprotonate the amine, liberating the free base.

o Extraction: Extract the enantiomerically enriched free amine with diethyl ether.

o Purification and Salt Formation: Dry the ethereal solution, filter, and remove the solvent.
The resulting enantiomerically enriched oil can be further purified. To obtain the
hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., isopropanol) and add
a solution of HCI in the same or another appropriate solvent until precipitation is complete.

o Final Product: Collect the precipitated (1R)-1-(2-methylphenyl)ethanamine hydrochloride
by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflows and Diagrams

The following diagrams illustrate the logical flow of the synthesis and resolution processes.

Acid-Base Isolate Free Amine
Extraction

Click to download full resolution via product page

Racemic
1-(2-methylphenyl)ethanamine

2'-Methylacetophenone Leuckart Reaction Acid Hydrolysis
+ Formamide (Heat, 160-190°C) (HCI, Reflux)

Caption: Synthesis of Racemic Amine via Leuckart Reaction.
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Caption: Chiral Resolution via Diastereomeric Salt Crystallization.

Analytical Methods

The purity and enantiomeric excess of the final product should be determined using standard
analytical techniques.

Purity Analysis (HPLC)

o Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV
detection is suitable for assessing chemical purity.

e Column: A standard C18 column (e.g., 4.6 mm x 250 mm, 5 yum particle size).

» Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and
acetonitrile or methanol.

o Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance
(e.g., 210-220 nm).

o Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a
suitable solvent to a known concentration (e.g., 1 mg/mL).

Enantiomeric Excess (Chiral HPLC)

» Technique: Chiral High-Performance Liquid Chromatography is essential for determining the
enantiomeric excess (e.e.).
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Column: A specialized chiral stationary phase (CSP) column is required. Columns based on
cellulose or amylose derivatives are often effective for separating chiral amines.

Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an
alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.qg.,
diethylamine) to improve peak shape.

Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers:
e.e. (%) =[ (Area_R - Area_S)/ (Area_R + Area_S) ] x 100.

Applications

The primary application of (1R)-1-(2-methylphenyl)ethanamine hydrochloride is as a chiral

intermediate in asymmetric synthesis. Its utility stems from the defined stereochemistry at the

C1 position, which can be transferred to new molecules. It is particularly useful in the synthesis

of:

Chiral Auxiliaries: Where the amine is temporarily incorporated into a molecule to direct the
stereochemical outcome of a subsequent reaction.

Pharmaceutical Intermediates: As a key starting material for the construction of
enantiomerically pure drug substances.

Chiral Ligands: For use in asymmetric catalysis.

Safety and Handling

General Hazards: Amine hydrochlorides are typically acidic and can be irritating to the skin,
eyes, and respiratory tract.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong bases and oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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